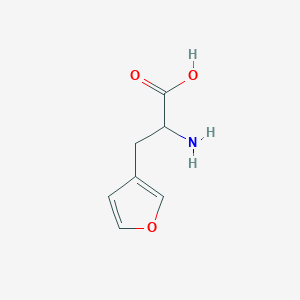

2-Amino-3-(furan-3-yl)propanoic acid

Vue d'ensemble

Description

2-Amino-3-(furan-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring attached to the alpha carbon of an amino acid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(furan-3-yl)propanoic acid typically involves the reduction of 3-(furan-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields (48-94%).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-3-(furan-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Zinc dust and formic acid are commonly used for the reduction of the hydroxyimino group.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the furan ring or the amino acid backbone.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₇H₉NO₃

- Molecular Weight : 155.15 g/mol

- IUPAC Name : (2S)-2-amino-3-(furan-3-yl)propanoic acid

- CAS Number : 129030-32-6

The compound features a furan ring attached to an amino acid backbone, which imparts unique chemical reactivity and biological activity.

Chemistry

2-Amino-3-(furan-3-yl)propanoic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Asymmetric Synthesis : Acts as a chiral ligand to facilitate the formation of enantiomerically pure compounds.

- Synthesis of Complex Molecules : Utilized in the development of pharmaceuticals and fine chemicals due to its versatile reactivity.

Biology

This compound has been studied for its potential roles in biological systems:

- Neuroprotective Effects : Research indicates it may modulate glutamate receptors, which are vital for synaptic transmission and plasticity, potentially preventing excitotoxicity and neuronal damage.

- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, contributing to cellular protection against oxidative stress.

Medicine

The therapeutic potential of this compound is under investigation:

- Antimicrobial Activity : Studies have shown that derivatives demonstrate efficacy against various pathogens, including Candida albicans and Escherichia coli, suggesting applications in treating infections .

- Anti-inflammatory Effects : Research highlights its ability to inhibit TNF-α production, indicating potential use in inflammatory conditions .

Neuropharmacological Studies

Research has shown that this compound enhances the release of certain neurotransmitters, suggesting a role in neuropharmacology. A study demonstrated that it could influence synaptic plasticity through modulation of glutamate receptors .

Antimicrobial Efficacy

A comparative analysis revealed that this compound exhibited significant antibacterial activity:

| Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings indicate its potential as a therapeutic agent against various microbial infections .

Summary of Biological Activities

The following table summarizes the biological activities based on various studies:

| Biological Activity | Target Organisms/Conditions | MIC/Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL | |

| Antifungal | Candida albicans | 0.039 mg/mL |

| Anti-inflammatory | TNF-α production in mice | Significant inhibition |

Mécanisme D'action

The mechanism of action of 2-amino-3-(furan-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can influence pathways related to hormone secretion, energy metabolism, and nervous system function. further research is needed to fully elucidate the specific details of its mechanism of action.

Comparaison Avec Des Composés Similaires

- 2-Amino-3-(furan-2-yl)propanoic acid

- 3-(2-Furyl)propionic acid

- 3-(Furan-2-yl)alanine

Comparison: 2-Amino-3-(furan-3-yl)propanoic acid is unique due to the position of the furan ring on the third carbon of the amino acid backbone. This structural difference can lead to variations in chemical reactivity and biological activity compared to its isomers and other similar compounds .

Activité Biologique

2-Amino-3-(furan-3-yl)propanoic acid, also known as furan-based amino acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and neurotransmitter modulation. This article delves into its biological activity, synthesis methods, and comparative analysis with structurally similar compounds.

- Molecular Formula : C₇H₉NO₃

- Molecular Weight : 155.15 g/mol

- Stereoisomers : Exists in (R)- and (S)- forms, which can influence its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to modulate glutamate receptors, particularly NMDA receptors, which are vital for synaptic transmission and plasticity. By influencing these receptors, the compound may help mitigate excitotoxicity—a condition where excessive glutamate leads to neuronal damage.

Antioxidant Properties

Preliminary studies suggest that this compound possesses antioxidant capabilities, contributing to cellular protection against oxidative stress. This is crucial in neurodegenerative diseases where oxidative damage plays a significant role.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- Glutamate Receptor Modulation : It acts as a modulator of excitatory neurotransmission by binding to glutamate receptors.

- Synergistic Effects : When combined with other compounds, it may enhance therapeutic outcomes in neurological applications .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-2-Amino-3-(furan-2-yl)propanoic acid | Similar furan structure but different position | Different biological activity profile |

| 2-Aminobutyric Acid | Aliphatic chain without aromatic ring | Lacks neuroprotective properties |

| 5-Hydroxytryptophan | Indole structure | Primarily involved in serotonin pathways |

The presence of the furan ring in this compound contributes significantly to its distinct biological activities compared to these similar compounds .

Synthesis Methods

Several methods have been developed for synthesizing this compound, each varying in yield and purity:

- Direct Amination : Involves the reaction of furan derivatives with amino acids under controlled conditions.

- Hydrochloride Form Production : Enhances solubility and stability for various applications .

Neuroprotective Studies

A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal death in conditions mimicking neurodegenerative diseases. The compound showed promise in enhancing cognitive functions and protecting against oxidative stress-induced damage .

Antioxidant Activity Assessment

In vitro assays revealed that the compound exhibited significant antioxidant activity, scavenging free radicals and reducing lipid peroxidation levels in neuronal cells. This suggests a potential therapeutic role in conditions characterized by oxidative stress .

Propriétés

IUPAC Name |

2-amino-3-(furan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFNLUPTKPOREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564172 | |

| Record name | 3-Furan-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-52-7 | |

| Record name | 3-Furan-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.